molecular formula C6H8N2O4 B12357553 Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate

Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate

Cat. No.: B12357553
M. Wt: 172.14 g/mol
InChI Key: IURKACJHHXUSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dioxohexahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has also been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dioxohexahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 2,4-dihydroxypyrimidine-5-carboxylate
  • Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate

Comparison: Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has shown promising results in neuroprotection and anti-inflammatory studies, making it a valuable compound for further research .

Properties

IUPAC Name

methyl 2,4-dioxo-1,3-diazinane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h3H,2H2,1H3,(H2,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKACJHHXUSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.